4,5-Dimethyl-2-nitrophenol

Vue d'ensemble

Description

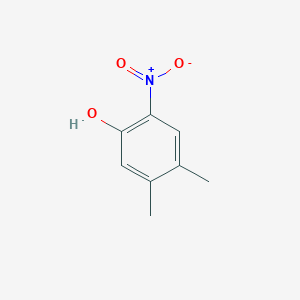

4,5-Dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the phenolic ring is substituted with two methyl groups at the 4 and 5 positions and a nitro group at the 2 position

Mécanisme D'action

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell . .

Mode of Action

Nitrophenols, as a class, are known to disrupt cellular processes through their interaction with various enzymes and proteins . They can cause changes in cellular metabolism and disrupt normal cellular functions.

Biochemical Pathways

Nitrophenols can potentially affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .

Result of Action

Nitrophenols can cause a range of effects at the molecular and cellular level, including disruption of cellular metabolism and normal cellular functions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-nitrophenol can be synthesized through nitration of 4,5-dimethylphenol. The nitration process typically involves the reaction of 4,5-dimethylphenol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dimethyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Reduction: 4,5-Dimethyl-2-aminophenol

Substitution: Halogenated or alkylated derivatives of this compound

Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid

Applications De Recherche Scientifique

4,5-Dimethyl-2-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying the effects of nitro groups on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

4,5-Dimethyl-2-nitrophenol can be compared with other nitrophenol derivatives such as 2,4-dinitrophenol and 4-nitrophenol. While all these compounds contain nitro groups, their chemical properties and applications differ:

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

4-Nitrophenol: Used as a pH indicator and intermediate in the synthesis of pharmaceuticals.

Activité Biologique

4,5-Dimethyl-2-nitrophenol (DMNP) is an organic compound that falls under the category of nitrophenols, which are known for their diverse biological activities. This article explores the biological activity of DMNP, focusing on its toxicological effects, potential therapeutic applications, and environmental implications based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group (-NO2) attached to a phenolic structure with two methyl groups at the 4 and 5 positions. This unique structure contributes to its chemical reactivity and biological interactions.

Acute Toxicity

The acute toxicity of DMNP has been evaluated in various animal studies. An LD50 value of approximately 230 mg/kg was reported in albino rats, indicating significant lethality at high doses. Clinical observations prior to death included symptoms such as convulsions and dyspnea .

Subchronic Effects

Long-term exposure studies have shown that DMNP can lead to various systemic effects:

- Hematological Effects : Significant increases in methemoglobin levels were observed in rats exposed to high concentrations of DMNP, suggesting potential impacts on oxygen transport in the blood .

- Respiratory Effects : Exposure to DMNP dust resulted in decreased lung weights without notable histopathological changes, indicating possible respiratory stress .

- Dermal/Ocular Effects : Corneal opacity was noted in a subset of rats exposed to high concentrations, highlighting potential ocular toxicity .

Environmental Impact

This compound is also studied for its environmental persistence. Under aerobic conditions, its half-life ranges from one to three days, while it can persist much longer under anaerobic conditions . This persistence raises concerns regarding its accumulation in ecosystems and potential toxicity to aquatic organisms.

Antimicrobial Properties

Recent studies have suggested that nitrophenols, including DMNP, exhibit antimicrobial activity against various pathogens. For instance, compounds derived from nitrophenols have been shown to inhibit bacterial growth in both Gram-positive and Gram-negative bacteria . The mechanisms of action may involve disruption of cellular membranes or interference with metabolic pathways.

Catalytic Applications

DMNP has been explored as a substrate in catalytic reactions involving metal nanoparticles. For instance, studies have demonstrated that DMNP can be reduced using heterogeneous nanocatalysts, showcasing its utility in organic synthesis and environmental remediation processes .

Case Studies

- Toxicity Assessment : A study conducted by Smith et al. (1988) evaluated the effects of DMNP on rat models over varying exposure durations. The results indicated significant hematological alterations at higher exposure levels but no major histopathological changes in vital organs .

- Antimicrobial Activity : Research published in Frontiers in Chemistry highlighted the inhibitory effects of DMNP derivatives on bacterial strains such as E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents .

- Environmental Studies : A comprehensive review on nitrophenol degradation indicated that DMNP undergoes biodegradation through microbial action, leading to less toxic byproducts such as catechol and nitrite under aerobic conditions .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

4,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325115 | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-10-0 | |

| Record name | 18087-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characterization of 4,5-dimethyl-2-nitrophenol?

A1: The research article primarily focuses on the synthesis and crystal structure of this compound. [] The study confirms the successful synthesis of the compound via direct nitrification of 3,4-dimethylphenol, achieving a maximum yield of 30.3% under specific reaction conditions. [] The researchers utilized UV-Vis spectroscopy to analyze the compound, observing a red shift in the S1→S0 absorption at approximately 145 nm compared to the starting material, 3,4-dimethylphenol. [] Importantly, the crystal structure analysis definitively identified the nitro-group position on the aromatic ring, confirming the structure of the synthesized compound as this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.